molecular formula C9H15ClN2OS B1381528 N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride CAS No. 1803596-47-5

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride

Cat. No.: B1381528
CAS No.: 1803596-47-5
M. Wt: 234.75 g/mol
InChI Key: MXOMWLGJVLPHBI-UHFFFAOYSA-N
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Description

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is a compound that features a thiophene ring, which is a sulfur-containing five-membered aromatic ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride typically involves the reaction of thiophen-3-ylmethylamine with ethyl acetate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both an amino and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring, which is known for its diverse biological activities. The presence of the thiophene moiety may contribute to its interaction with biological targets, influencing its pharmacological effects.

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to thiophene derivatives. For instance, research indicates that thiazole and thiophene-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 1MCF-7 (Breast Cancer)1.61 ± 1.92
Compound 2A549 (Lung Cancer)1.98 ± 1.22
This compoundVarious Cancer LinesTBDTBD

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

2. Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Compounds containing thiophene rings have demonstrated activity against a range of bacterial strains, suggesting their potential as antimicrobial agents.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BSalmonella typhi19
This compoundTBDTBDTBD

Studies have highlighted that the presence of electron-withdrawing groups on the thiophene ring can enhance antimicrobial activity, making these compounds promising candidates for further development in treating bacterial infections .

Case Study 1: Anticancer Research

In a study conducted by Evren et al. (2019), novel derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited strong selectivity and significant cytotoxicity, reinforcing the potential of thiophene-containing compounds in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis and evaluation of various thiazole derivatives against different bacterial strains. The findings showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating that modifications in the thiophene structure could lead to enhanced antimicrobial properties .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding how modifications to the thiophene ring can influence biological activity. For example, introducing substituents at specific positions on the thiophene ring has been shown to enhance both anticancer and antimicrobial activities significantly.

Properties

IUPAC Name

N-[2-(thiophen-3-ylmethylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-8(12)11-4-3-10-6-9-2-5-13-7-9;/h2,5,7,10H,3-4,6H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOMWLGJVLPHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=CSC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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